molecular formula C6H8N2O B1330158 3-Ethylpyrazin-2(1h)-one CAS No. 25680-54-0

3-Ethylpyrazin-2(1h)-one

Cat. No. B1330158
CAS RN: 25680-54-0
M. Wt: 124.14 g/mol
InChI Key: USXFUKQCOMJBKF-UHFFFAOYSA-N
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Description

3-Ethylpyrazin-2(1h)-one is a chemical compound that is part of the pyridinone and pyrazinone families. These compounds are known for their biological activities and have been studied for their potential use as therapeutic agents. Specifically, pyridinone derivatives have been evaluated for their inhibitory properties against HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of HIV-1. The synthesis of these derivatives often involves modifications to enhance their potency and selectivity as antiviral agents .

Synthesis Analysis

The synthesis of pyridinone derivatives, such as those related to 3-ethylpyrazin-2(1h)-one, involves the creation of non-nucleoside compounds that can inhibit HIV-1 RT. For instance, the compound 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one was developed as a potent RT inhibitor with an IC50 value of 23 nM, indicating its strong inhibitory effect on the enzyme . Another related compound, 3-aminopyridin-2(1H)-one derivatives, was synthesized, and some analogs showed potent RT inhibitory properties with IC50 values as low as 19 nM . These syntheses involve the introduction of various substituents to the pyridinone core to enhance biological activity and selectivity.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is crucial for their biological activity. The nature of substituents and the position of these groups on the pyridinone ring can significantly affect the compound's ability to bind to the HIV-1 RT enzyme and inhibit its function. For example, the presence of an ethyl group and other specific substituents in the 3-ethylpyrazin-2(1h)-one derivatives is essential for their activity as RT inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridinone derivatives often include cyclization reactions, as seen in the synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, which were obtained through a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involved diazotization and coupling reactions to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential therapeutic agents. The introduction of various substituents can also affect these properties, as seen in the synthesis of 1-ethylpiperazinediium pentachloroantimonate (III) monohydrate, where the structure and hydrogen bonding interactions were analyzed to understand the compound's three-dimensional network . Although this compound is not a pyridinone derivative, it exemplifies the importance of structural analysis in understanding the physical and chemical properties of organic compounds.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has shown that derivatives of 3-Ethylpyrazin-2(1h)-one, such as 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, have been synthesized and evaluated for their potential as HIV-1-specific reverse transcriptase inhibitors. These compounds have demonstrated promising antiviral activity and selectivity, making them potential candidates for clinical evaluation as antiviral agents (Hoffman et al., 1993).

Antimicrobial and Anticancer Activity

Studies on Schiff base compounds derived from substituted 3-aminopyrazoles, which are closely related to 3-Ethylpyrazin-2(1h)-one, have shown broad-spectrum antibacterial activity. These compounds have been effective against various bacterial species and have also demonstrated significant anticancer activity against colorectal cancer cells (Iglesias et al., 2019).

Corrosion Inhibition

Bipyrazole derivatives, structurally similar to 3-Ethylpyrazin-2(1h)-one, have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting materials like iron and steel in acidic media, thus having applications in industrial maintenance and preservation (Wang et al., 2006).

Molecular Docking and Drug Development

Research involving the synthesis and molecular docking of novel bioactive thiazolyl-thiazole derivatives, related to 3-Ethylpyrazin-2(1h)-one, has been conducted to explore their potential as cytotoxic antitumor drugs. These compounds have shown promising activity against certain cancer cell lines, suggesting their potential in drug development (Gomha et al., 2015).

Safety And Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system .

Future Directions

The study clearly illustrates the ability of dipeptides and tripeptides containing lysine, arginine and histidine to form pyrazines, improving volatile formation during sunflower seed oil processing . This could be a potential area for future research and development.

properties

IUPAC Name

3-ethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXFUKQCOMJBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180380
Record name 3-Ethyl-(1H)-pyrazin-2-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyrazin-2(1h)-one

CAS RN

25680-54-0
Record name 3-Ethyl-2(1H)-pyrazinone
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Record name 3-Ethyl-(1H)-pyrazin-2-one
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Record name 3-Ethyl-(1H)-pyrazin-2-one
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Record name 3-ethyl-(1H)-pyrazin-2-one
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